1-[(4-chlorophenyl)carbonyl]-1-methyl-N-(4-methylphenyl)-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide
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Overview
Description
1-(4-CHLOROBENZOYL)-1-METHYL-N~1A~-(4-METHYLPHENYL)-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE is a complex organic compound with a unique structure that includes a chromene ring fused with a cyclopropane ring
Preparation Methods
The synthesis of 1-(4-CHLOROBENZOYL)-1-METHYL-N~1A~-(4-METHYLPHENYL)-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzoyl chloride and 4-methylphenylamine.
Cyclopropanation: The chromene ring is fused with a cyclopropane ring through a cyclopropanation reaction.
Amidation: The final step involves the amidation of the cyclopropane-chromene intermediate with 4-chlorobenzoyl chloride and 4-methylphenylamine under specific reaction conditions.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-(4-CHLOROBENZOYL)-1-METHYL-N~1A~-(4-METHYLPHENYL)-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, elevated temperatures, and specific catalysts .
Scientific Research Applications
1-(4-CHLOROBENZOYL)-1-METHYL-N~1A~-(4-METHYLPHENYL)-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROBENZOYL)-1-METHYL-N~1A~-(4-METHYLPHENYL)-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways.
Pathways: It may affect pathways related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1-(4-CHLOROBENZOYL)-1-METHYL-N~1A~-(4-METHYLPHENYL)-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE can be compared with similar compounds such as:
1-(4-CHLOROBENZOYL)-4-(2-METHOXY-5-METHYLPHENYL)SEMICARBAZIDE: This compound has a similar chlorobenzoyl group but differs in its overall structure and properties.
2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-[(1S)-1-(HYDROXYMETHYL)PROPYL]ACETAMIDE: Another compound with a chlorobenzoyl group, but with different biological activities and applications.
Properties
Molecular Formula |
C26H20ClNO4 |
---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
1-(4-chlorobenzoyl)-1-methyl-N-(4-methylphenyl)-2-oxo-7bH-cyclopropa[c]chromene-1a-carboxamide |
InChI |
InChI=1S/C26H20ClNO4/c1-15-7-13-18(14-8-15)28-23(30)26-21(19-5-3-4-6-20(19)32-24(26)31)25(26,2)22(29)16-9-11-17(27)12-10-16/h3-14,21H,1-2H3,(H,28,30) |
InChI Key |
FYMSBJFVTRXSRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C23C(C2(C)C(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5OC3=O |
Origin of Product |
United States |
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